molecular formula C23H25NO4S B11206618 Diethyl 1-(3,5-dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206618
M. Wt: 411.5 g/mol
InChI Key: JYKUHMUNEBRPPI-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Condensation Reaction: Starting with the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or a primary amine to form the dihydropyridine ring.

    Substitution Reaction: Introducing the thiophene ring through a substitution reaction, often using a thiophene derivative and a suitable catalyst.

    Esterification: Forming the diethyl ester groups through esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a calcium channel blocker or other pharmacological agents.

    Industry: Applications in materials science or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE often involves:

    Molecular Targets: Binding to specific proteins or enzymes, such as calcium channels in the case of calcium channel blockers.

    Pathways Involved: Modulating ion flow across cell membranes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may offer unique properties due to the presence of the thiophene ring and specific ester groups, potentially leading to different pharmacokinetics and pharmacodynamics compared to other dihydropyridines.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H25NO4S/c1-5-27-22(25)18-13-24(17-11-15(3)10-16(4)12-17)14-19(23(26)28-6-2)21(18)20-8-7-9-29-20/h7-14,21H,5-6H2,1-4H3

InChI Key

JYKUHMUNEBRPPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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